molecular formula C18H15N5O B2933380 4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320418-93-7

4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2933380
CAS No.: 320418-93-7
M. Wt: 317.352
InChI Key: MPFFMFBGNLLYMA-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic compound characterized by its unique molecular structure. This compound features a pyrimidine ring substituted with various functional groups, including a methoxyphenyl group, a methylamino group, and a pyridinyl group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the condensation of appropriate precursors, such as aminopyrimidines and halogenated compounds, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process must be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding carboxylic acids or ketones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives, which can be used in further research and development.

Biology: In biological research, the compound may be used as a tool to study enzyme interactions or as a probe in biochemical assays. Its structural complexity makes it suitable for investigating biological pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, where it could be used as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound may be utilized in the production of specialty chemicals or as a building block for advanced materials. Its unique properties can be harnessed for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the context in which the compound is used, whether in research or therapeutic applications.

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)-2-pyrimidinamine

  • 6-(Methylamino)-2-pyrimidinyl-4-pyridine

  • 2-(2-Pyridinyl)-5-pyrimidinecarbonitrile

Uniqueness: 4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile stands out due to its specific combination of functional groups and its potential applications in various fields. While similar compounds may share some structural features, the presence of the methoxyphenyl group and the methylamino group in this compound provides unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines. Its complex structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-(methylamino)-2-pyridin-2-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-20-17-14(11-19)16(12-6-8-13(24-2)9-7-12)22-18(23-17)15-5-3-4-10-21-15/h3-10H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFFMFBGNLLYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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